molecular formula C12H17NOS B3043224 (R,E)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide CAS No. 796038-73-8

(R,E)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide

Cat. No. B3043224
CAS RN: 796038-73-8
M. Wt: 223.34 g/mol
InChI Key: CIQHJZHMIYCJTP-BMQCOBNYSA-N
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Description

(R,E)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide, also known as (R,E)-2-methyl-4-methylbenzylidene sulfinamide, is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. It is an organosulfur compound consisting of an amide group and a sulfinamide group connected by a carbon-carbon double bond. The compound has been studied for its potential applications in the synthesis of various other organic compounds, as well as for its potential use as a pharmaceutical agent.

Scientific Research Applications

Asymmetric Reduction and Synthesis

(R,E)-2-methyl-N-(4-methylbenzylidene)propane-2-sulfinamide is involved in asymmetric reduction and synthesis processes. For instance, it plays a role in the asymmetric reduction of tert-butanesulfinyl ketimines, which are important for the synthesis of chiral amines (Liu, Chen, & Sun, 2016).

Synthesis of Calcimimetic Agents

In the synthesis of calcimimetic agents, like (+)-NPS R-568, a compound that influences calcium receptors, this compound is used as an intermediate. The diastereoselective addition of methyl Grignard to this compound is a key step in the synthesis process (Fernández, Valdivia, & Khiar, 2008).

Application in Organic Chemistry

This compound is also significant in the field of organic chemistry for the creation of various structures. It plays a role in the synthesis of 1-aryl-2,2,2-trifluoroethylamines through diastereoselective 1,2-addition of arylmetals (Truong, Ménard, & Dion, 2007).

Development of Pharmacologically Relevant Compounds

The compound's derivatives are used in synthesizing pharmacologically relevant compounds. For example, intramolecular homolytic substitution on sulfur atoms at acyclic N-(o-bromobenzyl)sulfinamides provides a means to connect N-tert-butanesulfinylimines with enantiopure 3-substituted benzo-fused sulfinamides (Fernández‐Salas, Rodríguez-Fernández, Maestro, & García-Ruano, 2014).

Antineoplastic Activity Research

In antineoplastic (anti-cancer) research, derivatives of this compound are synthesized and evaluated for their activity against drug-resistant leukemias. The synthesis involves high levels of diastereocontrol and palladium-catalyzed intramolecular N-arylation (Mendes et al., 2019).

properties

IUPAC Name

(NE,R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/b13-9+/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHJZHMIYCJTP-BMQCOBNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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